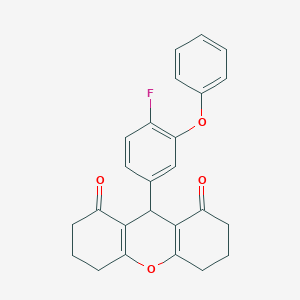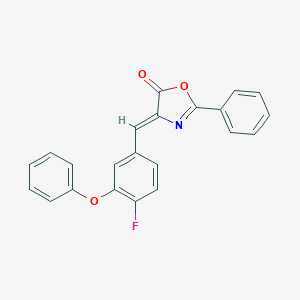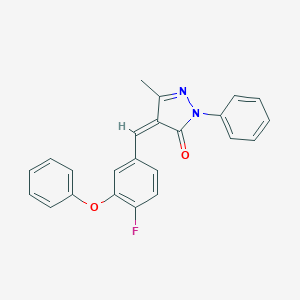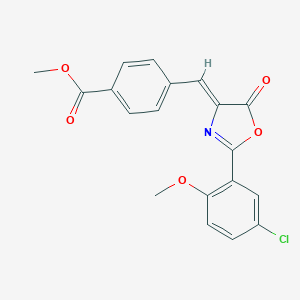
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Fluorometholone, and it is a synthetic glucocorticoid steroid that is commonly used in the treatment of various inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone is not fully understood. However, it is believed that this compound works by reducing inflammation and suppressing the immune system. It also has anti-proliferative effects, which may contribute to its potential use in cancer treatment.
Biochemical and Physiological Effects:
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of NF-κB, which is a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone in lab experiments is its potency. This compound has been shown to be effective at low concentrations, which makes it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and follow appropriate safety protocols.
Direcciones Futuras
There are several future directions for the research on 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone. One direction is the study of its potential use in the treatment of ocular inflammation and glaucoma. Another direction is the investigation of its anti-cancer properties and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction between 4-(4-fluoro-3-phenoxybenzaldehyde) and 3-(4-methylphenyl)-5-(2,4-dinitrophenyl)-isoxazolone in the presence of a base such as sodium hydroxide. The reaction results in the formation of 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone.
Aplicaciones Científicas De Investigación
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone has several scientific research applications. It is commonly used in the study of various inflammatory conditions, such as rheumatoid arthritis, asthma, and allergic reactions. This compound has also shown potential in the treatment of ocular inflammation and glaucoma. Additionally, 4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone has been studied for its potential use in cancer treatment.
Propiedades
Nombre del producto |
4-(4-fluoro-3-phenoxybenzylidene)-3-(4-methylphenyl)-5(4H)-isoxazolone |
|---|---|
Fórmula molecular |
C23H16FNO3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(4E)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C23H16FNO3/c1-15-7-10-17(11-8-15)22-19(23(26)28-25-22)13-16-9-12-20(24)21(14-16)27-18-5-3-2-4-6-18/h2-14H,1H3/b19-13+ |
Clave InChI |
LJVDBXMYIRIPSK-CPNJWEJPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C/C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)






![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)